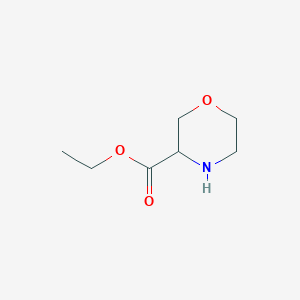

Ethyl morpholine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl morpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOAAQVACAHQMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Morpholine 3 Carboxylate and Its Analogues

Direct Synthesis Approaches

Direct methods for synthesizing Ethyl Morpholine-3-carboxylate primarily involve two key transformations: the formation of the ethyl ester group and the construction of the heterocyclic morpholine (B109124) core.

Esterification Reactions for Carboxylate Formation

The conversion of morpholine-3-carboxylic acid to its corresponding ethyl ester, this compound, is a fundamental esterification reaction. This transformation is typically achieved through nucleophilic acyl substitution.

One common method involves the reaction of morpholine-3-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. Alternatively, base-mediated conditions, for instance, using sodium ethoxide, can also facilitate the reaction. By optimizing parameters like temperature (often between 50–80°C), pH, and solvent choice, yields for this esterification can surpass 85%. The hydrochloride salt of the ester can be subsequently prepared by treating the free base with hydrochloric acid under anhydrous conditions, a form often preferred for its enhanced solubility in polar solvents vulcanchem.com.

More general, high-efficiency methods for esterification under mild conditions are also applicable. The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) system is a well-established method for forming esters from carboxylic acids and alcohols at room temperature under nonacidic, mildly basic conditions orgsyn.org. This approach is effective for a wide range of substrates and avoids the harsh conditions of traditional acid catalysis orgsyn.org.

A specific synthesis for the chiral (3S) enantiomer involves the hydrogenation of ethyl (3S)-4-benzylmorpholine-3-carboxylate. In this procedure, the N-benzyl protecting group is removed using hydrogen gas over a palladium hydroxide (B78521) on carbon catalyst, yielding the target ethyl (3S)-morpholine-3-carboxylate prepchem.com.

Cyclization Reactions for Morpholine Ring Construction

The construction of the morpholine ring is a critical aspect of synthesizing these compounds. Various cyclization strategies have been developed, ranging from classical annulation reactions to modern metal-catalyzed approaches.

1,2-amino alcohols are the most common starting materials for the synthesis of morpholines researchgate.net. A traditional and widely used annulation strategy consists of a multi-step sequence. It begins with the acylation of a 1,2-amino alcohol with a reagent like chloroacetyl chloride to form an amide, followed by an intramolecular cyclization to yield a morpholinone intermediate. This morpholinone is then reduced, typically with a boron or aluminum hydride reagent, to afford the final morpholine product chemrxiv.org. This three-step process, however, can be inefficient chemrxiv.org.

To address these inefficiencies, a more direct, redox-neutral protocol has been developed. This one- or two-step method utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base such as potassium tert-butoxide (tBuOK). A key feature of this methodology is the ability to achieve clean monoalkylation of the amine, which can be challenging to control in other methods chemrxiv.orgorganic-chemistry.org. This approach avoids the use of hazardous hydride reducing agents and reduces the number of synthetic steps and associated waste chemrxiv.org.

Another innovative one-step annulation process employs vinyl sulfonium (B1226848) salts, such as diphenyl vinyl sulfonium triflate, as a bis-electrophile. The reaction with β-amino alcohols proceeds under mild conditions (triethylamine, dichloromethane, room temperature) to give morpholines in very high yields. This strategy is notable for its simplicity and avoidance of any redox steps bris.ac.uk.

Table 1: Comparison of Annulation Strategies Using 1,2-Amino Alcohols

| Method | Key Reagents | Number of Steps | Key Features |

|---|---|---|---|

| Traditional | Chloroacetyl chloride, Hydride reducing agent (e.g., borane) | 3 | Forms morpholinone intermediate; requires reduction step chemrxiv.org. |

| Ethylene Sulfate | Ethylene sulfate, tBuOK | 1 or 2 | Redox-neutral; high-yielding; avoids hazardous reagents chemrxiv.orgorganic-chemistry.org. |

| Vinyl Sulfonium Salt | Diphenyl vinyl sulfonium triflate, Et3N | 1 | Mild conditions; simple workup; avoids redox processes bris.ac.uk. |

Cascade reactions provide an elegant and efficient route to complex molecules by combining multiple transformations in a single pot. For morpholine synthesis, this often involves the ring-opening of a strained heterocycle followed by a spontaneous ring-closure.

A notable example starts with a strained 2-tosyl-1,2-oxazetidine heterocycle. In the presence of a base, such as potassium carbonate (K2CO3), the oxazetidine reacts with α-formyl carboxylates. This initiates a cascade sequence where the base promotes the ring-opening of the oxazetidine, which is then attacked by the nucleophilic α-formyl carboxylate. The resulting intermediate undergoes a spontaneous intramolecular ring-closure to deliver a diastereomeric mixture of morpholine hemiaminals nih.govacs.org. This method is effective for a range of substituted α-formyl esters, tolerating functionalities like alkyl halides and multiple bonds nih.govacs.org.

Table 2: Base-Catalyzed Ring-Opening/Ring-Closure Cascade for Morpholine Synthesis

| Starting Materials | Base | Solvent | Product Type | Conversion (%) |

|---|---|---|---|---|

| 2-Tosyl-1,2-oxazetidine, α-formyl propionate (B1217596) | DBU | 1,4-Dioxane | Morpholine hemiaminal | 75 nih.govacs.org |

| 2-Tosyl-1,2-oxazetidine, α-formyl propionate | Et3N | 1,4-Dioxane | Morpholine hemiaminal | 68 nih.govacs.org |

The ring-opening of aziridines with various nucleophiles, followed by cyclization, also serves as a pathway to morpholine derivatives researchgate.net. Similarly, polydepsipeptides, which are polymers with alternating α-hydroxy acid and α-amino acid units, are produced via the ring-opening polymerization of morpholine-2,5-dione (B184730) derivatives acs.org.

Transition metal catalysis offers powerful and often stereoselective methods for constructing heterocyclic rings. Various metals, including palladium, iron, copper, ruthenium, and gold, have been successfully employed in the synthesis of morpholines.

Palladium (Pd) Catalysis: A base-free Pd(DMSO)2(TFA)2 catalyst enables a Wacker-type aerobic oxidative cyclization of alkenes to form morpholines and other nitrogen heterocycles organic-chemistry.org. Another strategy involves a Pd-catalyzed carboamination reaction between an O-allyl ethanolamine (B43304) derivative and an aryl or alkenyl halide. This key step allows for the asymmetric synthesis of enantiopure cis-3,5-disubstituted morpholines from readily available amino alcohol precursors nih.gov.

Iron (Fe) Catalysis: Iron(III) salts can catalyze the diastereoselective synthesis of substituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that contain an allylic alcohol. The reaction can proceed through either C-O or C-N bond formation organic-chemistry.org. A sequential Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols followed by an in-situ Fe(III)-catalyzed heterocyclization also yields a variety of substituted morpholines with good diastereoselectivity organic-chemistry.org.

Copper (Cu) Catalysis: A method utilizing copper(II) 2-ethylhexanoate (B8288628) promotes the intramolecular addition of an alcohol and an intermolecular addition of an amine across an alkene (oxyamination). This reaction provides direct access to 2-aminomethyl morpholines with good yields and stereoselectivity nih.gov.

Ruthenium (Ru) Catalysis: An efficient enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates has been developed using a tandem sequential one-pot reaction. The process employs both hydroamination and asymmetric transfer hydrogenation reactions catalyzed by a Ruthenium complex organic-chemistry.org.

Gold (Au) Catalysis: Gold catalysts have been used for the construction of morpholine derivatives through the cyclization of alkynylamines or alkynylalcohols. The reaction proceeds efficiently with a low catalyst loading (1.0 mol%) via a proposed cascade cyclization and isomerization mechanism rsc.org.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy rsc.org. These strategies allow for the rapid construction of complex molecular scaffolds from simple starting materials rsc.org.

One such approach is a catalyst-, metal-, and base-free one-pot, four-component reaction for synthesizing morpholine glycoconjugates. This reaction involves the combination of a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide to generate the cyclized morpholine structure. This method is a variant of the Ugi multicomponent reaction researchgate.net. The Ugi reaction has also been used in a five-center, four-component format (U-5C-4CR) with N-Boc-α-amino aldehydes to create rigid, heterocyclic scaffolds that can be further elaborated into morpholine-containing structures researchgate.net.

The development of diverse chemical libraries often relies on efficient synthetic routes amenable to high-throughput synthesis. Solution-phase parallel synthesis has been used to create large libraries of morpholine derivatives. In one example, a common mesylate intermediate, synthesized in bulk from N-benzylethanolamine, was reacted with a diverse set of reagents, including phenols and five other reagent classes (aldehydes, carboxylic acids, isocyanates, etc.), to produce a library of over 7900 distinct morpholine compounds nih.gov.

Asymmetric Synthesis of Enantiopure this compound

The production of enantiomerically pure this compound is of paramount importance, as the biological activity of morpholine-containing compounds is often stereospecific. Asymmetric synthesis strategies are therefore crucial.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. york.ac.uk These auxiliaries, derived from readily available and inexpensive natural sources, are instrumental in diastereoselective transformations. researchgate.net The process involves the attachment of a chiral auxiliary to a substrate, which then directs the stereoselective formation of new stereocenters. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. york.ac.uk

In the context of this compound synthesis, chiral auxiliaries can be employed to guide the formation of the stereocenter at the C-3 position. For instance, derivatives of amino acids, such as immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH, have been utilized as starting materials in polymer-supported synthesis to create 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives, which are precursors to morpholine-3-carboxylic acids. researchgate.net

Chiral reagents, on the other hand, are stoichiometric chiral compounds that deliver chirality to the substrate. york.ac.uk While effective, they are consumed in the reaction and are typically not recovered.

Catalytic asymmetric synthesis represents a more efficient and atom-economical approach to obtaining enantiopure compounds. organic-chemistry.org This methodology utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product.

A notable example is the enantioselective synthesis of 3-substituted morpholines through a tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgnih.gov This process starts with ether-containing aminoalkyne substrates, which undergo hydroamination catalyzed by a titanium complex to form a cyclic imine. This intermediate is then reduced using a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to yield chiral 3-substituted morpholines with high enantiomeric excess (>95% ee). organic-chemistry.orgnih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are critical for achieving high enantioselectivity. organic-chemistry.orgnih.gov

Another approach involves the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst with a large bite angle. This method has proven effective for producing a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgresearchgate.net

Table 1: Comparison of Asymmetric Synthesis Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. york.ac.uk | Well-established, often high diastereoselectivity. researchgate.net | Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the auxiliary. |

| Chiral Reagents | Stoichiometric use of a chiral reagent to induce stereoselectivity. york.ac.uk | Can be highly effective for specific transformations. | Stoichiometric waste generated; reagent is not recovered. |

| Catalytic Asymmetric Synthesis | Use of a substoichiometric amount of a chiral catalyst. organic-chemistry.org | High atom economy, catalyst can be recycled, scalable. organic-chemistry.org | Catalyst development can be challenging and expensive. |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com

A key principle of green chemistry is the reduction or elimination of solvents, which are often a major source of waste and environmental concern. cem.com Solvent-free reactions, also known as neat reactions, can lead to improved efficiency, shorter reaction times, and easier product purification. cem.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. conicet.gov.ar Microwave heating can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. oatext.com This technique is particularly effective for solvent-free reactions. cem.comconicet.gov.ar For instance, the synthesis of quinoline (B57606) derivatives has been achieved under solvent-free conditions using microwave irradiation, resulting in significantly reduced reaction times and improved yields. nih.gov While not specific to this compound, these principles are applicable to its synthesis.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com An ideal reaction has 100% atom economy, where all the atoms of the reactants are incorporated into the final product. nih.gov

Addition and rearrangement reactions are generally considered to have high atom economy, while substitution and elimination reactions are less efficient from an atom economy perspective. scranton.edu Catalytic reactions are highly atom-economical as they use only a small amount of a catalyst that is not consumed in the reaction. nih.gov In the synthesis of this compound and its analogues, prioritizing reaction types with high atom economy, such as cycloadditions or catalytic cyclizations, aligns with the principles of green chemistry.

Synthesis of Related Morpholine-Containing Esters and Carboxylates

The synthetic methodologies described for this compound can often be adapted for the synthesis of other morpholine-containing esters and carboxylates. For example, solution-phase preparation methods have been developed for a diverse library of substituted morpholine derivatives from a common intermediate. nih.gov

Additionally, N-alkylation of the morpholine nitrogen provides a route to a variety of derivatives. For instance, N-methylmorpholine can be synthesized by the methylation of morpholine using dimethyl carbonate, a green methylating agent. asianpubs.org Similarly, N-formylmorpholine can be prepared from morpholine and formic acid and has applications as a green solvent. ajgreenchem.com

Ethyl 3-Benzoyl-7-morpholinoindolizine-1-carboxylate Analogues

A series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues has been synthesized and investigated for their potential as anti-tubercular agents. nih.gov The core synthetic strategy involves the reaction of 4-morpholino pyridinium (B92312) salts with a range of electron-deficient acetylenes. nih.gov This method provides a direct route to the functionalized indolizine (B1195054) core. The synthesized compounds were characterized using spectroscopic methods, including ¹H NMR, ¹³C NMR, and HRMS. nih.gov

A similar synthetic approach, utilizing a 1,3-dipolar cycloaddition, was employed to create ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues. nih.gov In this variation, 4-(piperidin-1-yl)pyridine, various phenacyl bromides, and ethyl propiolate were reacted to yield the target indolizine structures. nih.gov

Table 1: Selected Ethyl 3-Benzoyl-7-morpholinoindolizine-1-carboxylate Analogues and their Anti-tubercular Activity

| Compound ID | Minimum Inhibitory Concentration (MIC₉₉) against M. tuberculosis H37Rv |

|---|---|

| 5g | 2.55 µg/mL |

| 5d | 18.91 µg/mL |

| 5j | 25.07 µg/mL |

This table presents data for compounds identified as having notable activity from a larger synthesized series. nih.gov

Methyl- and Ethyl-2-aminothiophene-3-carboxylate Derivatives

Derivatives of methyl- and ethyl-2-aminothiophene-3-carboxylate are commonly prepared through a one-pot condensation reaction based on the Gewald reaction. asianpubs.orgresearchgate.net This multicomponent synthesis involves the reaction of a ketone with either methyl- or ethyl-cyanoacetate and elemental sulfur in the presence of a catalyst. asianpubs.orgresearchgate.net Morpholine is frequently used as the catalyst for this transformation. asianpubs.orgresearchgate.net The resulting products are obtained in good yields, typically in the range of 70-85% after recrystallization. asianpubs.orgresearchgate.net

A specific protocol for the synthesis of ethyl 2-amino-4-methylthiophene-3-carboxylate involves reacting acetone (B3395972) and ethylcyanoacetate with elemental sulfur and diethylamine (B46881) in absolute ethanol. nih.goviucr.org The reaction mixture is stirred at 50°C for three hours. nih.goviucr.org After quenching with ice-cold water and extraction, the crude product is purified by silica (B1680970) gel column chromatography. iucr.org

Table 2: General Synthesis of Methyl- and Ethyl-2-aminothiophene-3-carboxylate Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|

Morpholin-2-ones, Morpholin-3-ones, and Morpholine-2,5-diones

The synthesis of morpholinone-containing structures can be achieved through several distinct cyclization strategies depending on the desired oxidation state of the ring.

Morpholin-2-ones can be synthesized from protected amino acids. For example, N-phenyl morpholin-2-one (B1368128) is prepared through a process starting with the addition of 1,2-dibromoethane (B42909) to the corresponding amino acid precursor. mdpi.com This initial reaction forms an intermediate bromoester, which subsequently cyclizes upon prolonged heating to yield the desired morpholin-2-one structure. mdpi.com

Morpholin-3-ones are often prepared via classical methods that involve the intermolecular cyclization of appropriately functionalized linear precursors. researchgate.net

Morpholine-2,5-diones are an important class of compounds, often derived from amino acids, that serve as monomers for biodegradable polymers known as polydepsipeptides. acs.org There are three primary synthetic routes to the morpholine-2,5-dione ring system researchgate.net:

Cyclization of N-(α-haloacyl)-α-amino acid salts.

Intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters.

Cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids.

The first method, cyclization of an N-(α-haloacyl)-α-amino acid, is a high-yield approach. acs.orgresearchgate.net An optimized procedure has been developed for hydrophobic amino acids, which involves a two-step process. The first step is the reaction of the amino acid with chloroacetyl chloride (ClACl) to form the N-(2-chloroacetamido) acid intermediate. acs.org This is followed by a cyclization step to form the final dione.

Table 3: Optimization of N-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl) Synthesis

| Entry | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| E1 | NaOH | Diethyl ether / Water | 0 | 7 | 73 |

| E8 | Na₂CO₃ | THF / Water | Reflux | 8 | - |

This table highlights selected conditions from an optimization study for the synthesis of the LeuCl intermediate, a precursor to leucine-derived morpholine-2,5-dione. acs.org

Reactivity Profiles and Chemical Transformations

Functional Group Interconversions of the Carboxylate Moiety

The ethyl carboxylate group in ethyl morpholine-3-carboxylate is a versatile functional handle that allows for a variety of chemical transformations. These reactions primarily involve nucleophilic acyl substitution at the carbonyl carbon, as well as reduction to the corresponding alcohol.

The conversion of the ester group of this compound into an amide is a key transformation for introducing new functional groups and for building larger molecules, such as in peptide synthesis. This reaction typically proceeds via nucleophilic attack of an amine on the carbonyl carbon of the ester.

Direct amidation can be achieved by reacting this compound with a primary or secondary amine. sapub.org This process, often requiring heat, can be catalyzed by acids or bases. However, direct aminolysis of esters can be slow. msu.edu A more common approach involves a two-step process where the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a coupling agent.

In the context of peptide bond formation, the morpholine-3-carboxylic acid moiety (obtained from hydrolysis of the ethyl ester) can act as a constrained amino acid analogue. Standard peptide coupling reagents are employed to facilitate the formation of the amide bond between the carboxylic acid and the N-terminus of another amino acid or peptide. masterorganicchemistry.comyoutube.com The general mechanism involves the activation of the carboxyl group, followed by nucleophilic attack by the amine. nih.govyoutube.com

Common methods for amidation that are applicable to the carboxylate moiety include:

Direct Aminolysis: Heating the ester with an excess of the desired amine.

Hydrolysis and Coupling: Saponification of the ester to the carboxylate salt, followed by acidification to yield the carboxylic acid. The acid is then reacted with an amine in the presence of a coupling agent. organic-chemistry.org

Thioester-mediated Amidation: Conversion of the carboxylic acid (from ester hydrolysis) to a thioester intermediate, which then readily reacts with an amine to form the amide. nih.gov

A variety of coupling reagents can be utilized for this transformation, as detailed in the table below.

| Coupling Reagent Category | Specific Examples | Application Notes |

| Carbodiimides | Dicyclohexylcarbodiimide (B1669883) (DCC) | Activates the carboxylic acid for nucleophilic attack by the amine. youtube.com |

| Phosphonium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Efficient for coupling carboxylate salts directly with amines. organic-chemistry.org |

| Silanols | Triarylsilanols | Act as molecular catalysts for the direct amidation of carboxylic acids with amines. acs.org |

| Boron-based Reagents | Diboronic acid anhydride | Effective for the amidation of α-hydroxy acids. mdpi.com |

The ester functionality of this compound can be readily reduced to the corresponding primary alcohol, (morpholin-3-yl)methanol. This transformation is a fundamental tool for converting the carboxylate into a different functional group.

Reductions: The most common and effective method for reducing esters is the use of strong hydride reagents. msu.edu

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that efficiently reduces esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). msu.edu

Diborane (B₂H₆): Diborane, usually in a THF solution, is another effective reagent for the reduction of esters to primary alcohols. It is known for its high reactivity towards carboxylic acid derivatives. msu.edu

In contrast, catalytic hydrogenation is generally not effective for the reduction of esters unless under harsh conditions of high pressure and temperature. msu.edu Milder reducing agents like sodium borohydride (NaBH₄) react very slowly with esters and are typically not used for this purpose. msu.edu

Oxidations: The ester group itself is generally resistant to oxidation under standard conditions. Oxidative cleavage of the ester is not a common transformation in synthetic organic chemistry. Any strong oxidizing conditions would likely affect the morpholine (B109124) ring, particularly the nitrogen and the C-H bonds, before reacting with the robust ester group.

| Reduction Method | Reagent | Product | Key Characteristics |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | (Morpholin-3-yl)methanol | High reactivity, requires anhydrous conditions. msu.edu |

| Hydride Reduction | Diborane (B₂H₆) | (Morpholin-3-yl)methanol | Rapid and complete reduction. msu.edu |

| Catalytic Hydrogenation | H₂ / Platinum catalyst | No reaction (typically) | Requires high temperature and pressure. msu.edu |

Transformations of the Morpholine Ring System

The morpholine ring of this compound can undergo various transformations, including ring-opening, ring-closure (in the context of its synthesis), and derivatization to introduce new substituents.

The saturated heterocyclic system of the morpholine ring is generally stable. However, under specific conditions, ring-opening reactions can be induced. One such method involves oxidative cleavage of the C(sp³)–C(sp³) bonds within the ring.

A notable example is the visible-light-promoted oxidative ring-opening of N-aryl morpholine derivatives. google.com This reaction utilizes a photocatalyst and molecular oxygen as the terminal oxidant to cleave the C-C bond of the morpholine ring under mild conditions. google.com While this has been demonstrated on N-phenylmorpholine, the principle could be applicable to derivatives of this compound, leading to the formation of acyclic difunctionalized products. This method is advantageous as it avoids harsh reagents like ozone or lead tetraacetate and does not require transition metals. google.com

The synthesis of the morpholine ring system itself constitutes a key class of ring-closure reactions. Several strategies exist to construct this heterocycle.

One modern approach involves a cascade reaction starting from a 2-tosyl-1,2-oxazetidine and an α-formyl carboxylate. nih.govacs.org In the presence of a base like potassium carbonate, the oxazetidine ring opens, and this is followed by a spontaneous intramolecular ring closure to form a substituted morpholine hemiaminal. nih.govacs.org This method allows for the modular synthesis of polysubstituted morpholines. nih.gov

More traditional methods for forming the morpholine ring often start from vicinal amino alcohols. researchgate.net For instance, the cyclization of bis(2-hydroxyethyl)amines via dehydration can yield the morpholine core. researchgate.net Another common strategy is the reaction of a β-amino alcohol with a reagent containing a two-carbon electrophile that can react with both the amino and hydroxyl groups to close the ring.

| Ring Closure Strategy | Starting Materials | Key Reagents/Conditions | Product Type |

| Cascade Reaction | 2-Tosyl-1,2-oxazetidine, α-Formyl carboxylate | K₂CO₃, 1,4-dioxane | Substituted Morpholine Hemiaminal nih.govacs.org |

| Dehydration/Cyclization | Bis(2-hydroxyethyl)amine | Dehydrating agents (e.g., H₂SO₄), heat | Morpholine derivative researchgate.net |

Further functionalization of the morpholine ring allows for the introduction of various substituents, which is crucial for modulating the properties of the molecule.

Syntheses that build the morpholine ring often yield intermediates that are primed for further derivatization. For example, the morpholine hemiaminals formed from the cascade reaction mentioned previously can be elaborated to introduce substituents at the C-2 and C-3 positions. nih.gov

C-3 Derivatization: A Hosomi–Sakurai allylation reaction on the diastereomeric hemiaminals can introduce an allyl group at the C-3 position. This reaction likely proceeds through an iminium intermediate. nih.gov

C-2 Derivatization: The carboxylate group can be used as a radical source for functionalization at the C-2 position. Following hydrolysis of the ester to the carboxylic acid, a visible light-promoted direct decarboxylative Giese-type reaction can be used to introduce an alkyl group, forming a ketone at the C-2 position. nih.govacs.org

Another key position for derivatization is the ring nitrogen. The secondary amine of this compound can be readily alkylated, acylated, or tosylated using standard procedures to introduce a wide variety of substituents. For instance, the synthesis of ethyl (3S)-morpholine-3-carboxylate can be achieved via hydrogenation to remove a benzyl group from the nitrogen of a precursor molecule. prepchem.com

| Position | Reaction Type | Reagent/Method | Introduced Substituent |

| C-3 | Hosomi–Sakurai Reaction | Allyltrimethylsilane | Allyl group nih.gov |

| C-2 | Decarboxylative Alkylation | Visible light, Fukuzumi catalyst | Alkyl group (forming a ketone) nih.govacs.org |

| N-4 | N-Alkylation / N-Acylation | Alkyl halides / Acyl chlorides | Various R-groups |

Reaction Mechanisms and Pathways

The reactivity of this compound is governed by the interplay of its constituent functional groups: the secondary amine of the morpholine ring, the ether linkage, and the ethyl ester at the 3-position. These groups dictate the compound's behavior in various chemical transformations, which can be broadly categorized into nucleophilic and electrophilic pathways, as well as radical processes and rearrangements.

Nucleophilic and Electrophilic Pathways

The presence of both nucleophilic (the nitrogen atom) and electrophilic (the carbonyl carbon of the ester) centers in this compound allows for a diverse range of reactions. The lone pair of electrons on the nitrogen atom makes it a nucleophilic site, while the carbonyl carbon is susceptible to attack by nucleophiles. The ether oxygen, due to its electron-withdrawing nature, slightly reduces the nucleophilicity of the nitrogen compared to a simple secondary amine like piperidine wikipedia.org.

Nucleophilic Acyl Substitution:

The ester functional group is the primary site for nucleophilic acyl substitution reactions. These reactions proceed through a characteristic addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. Common nucleophilic acyl substitution reactions for this compound include hydrolysis, transesterification, and amidation vulcanchem.com.

Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to morpholine-3-carboxylic acid and ethanol (B145695) vulcanchem.comchemguide.co.uklibretexts.org. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group towards nucleophilic attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon chemguide.co.uk.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is an equilibrium-driven process, and using a large excess of the new alcohol can shift the equilibrium towards the desired product mdpi.commasterorganicchemistry.comorganic-chemistry.org.

Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide. This reaction is often slower than with more reactive acylating agents and may require heating or catalysis researchgate.net.

| Reaction Type | Nucleophile | Product | Conditions |

| Hydrolysis | H₂O | Morpholine-3-carboxylic acid | Acid or Base Catalysis |

| Transesterification | R'OH | Morpholine-3-carboxylate (R' ester) | Acid or Base Catalysis |

| Amidation | R'R''NH | N,N-disubstituted-morpholine-3-carboxamide | Heat/Catalysis |

Enolate Formation and Reactions:

The α-carbon (the carbon adjacent to the carbonyl group) of the ester is weakly acidic and can be deprotonated by a strong base to form an enolate ion brainkart.comfiveable.memasterorganicchemistry.com. The resulting enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. The stability of the enolate can be influenced by the presence of the heteroatoms in the morpholine ring. The formation of the enolate allows for reactions such as alkylation at the α-position.

Electrophilic Pathways:

While the primary reactivity of the ester group is nucleophilic acyl substitution, the nitrogen atom of the morpholine ring can act as a nucleophile and react with electrophiles. However, the electron-withdrawing effect of the adjacent oxygen atom and the ester group can modulate this reactivity.

Radical Processes and Rearrangements

While ionic reactions are more common for a molecule like this compound, it can also participate in radical reactions, particularly under specific conditions that promote the formation of radical intermediates.

Radical Processes:

Research on related morpholine structures suggests that the carboxylate functionality can be a source for radical generation. For instance, a visible light-promoted direct decarboxylative Giese-type reaction has been demonstrated on a similar morpholine derivative acs.orgnih.gov. This type of reaction involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by a photoredox-catalyzed decarboxylation to generate a radical at the 3-position of the morpholine ring acs.orgnih.govnih.govacs.orgdigitellinc.com. This radical can then undergo intermolecular addition to an electron-deficient olefin, forming a new carbon-carbon bond nih.govacs.orgdigitellinc.combeilstein-journals.org.

The general mechanism for such a photoredox-catalyzed decarboxylative alkylation is proposed to proceed as follows:

Oxidation of the carboxylate anion by an excited photocatalyst to form a carboxyl radical.

Rapid decarboxylation of the carboxyl radical to generate a carbon-centered radical at the C-3 position of the morpholine ring.

Addition of this radical to an activated alkene (Giese-type addition).

Reduction of the resulting radical adduct and subsequent protonation to yield the final product.

| Step | Description | Intermediate |

| 1 | Oxidation of Carboxylate | Carboxyl Radical |

| 2 | Decarboxylation | C-3 Morpholine Radical |

| 3 | Giese Addition | Radical Adduct |

| 4 | Reduction & Protonation | Final Product |

Rearrangements:

Specific rearrangement reactions involving the this compound skeleton are not extensively documented in the literature. However, rearrangements in morpholine-containing structures can be induced under certain conditions, often involving radical or cationic intermediates. The stability of the morpholine ring generally makes rearrangements less favorable compared to more strained heterocyclic systems. Any potential rearrangements would likely be driven by the formation of more stable intermediates or products, and could be initiated by reactions at the nitrogen, the ester group, or the α-carbon.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl morpholine-3-carboxylate provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the ethyl group and the morpholine (B109124) ring.

The ethyl group gives rise to a characteristic quartet and a triplet. The quartet, typically found downfield, is due to the methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen, and the triplet, found more upfield, corresponds to the terminal methyl protons (-CH₃).

The protons on the morpholine ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton at the C3 position (methine proton) is coupled to the adjacent methylene protons at the C2 position. The protons at C2, C5, and C6 positions appear as multiplets resulting from both geminal and vicinal coupling. The N-H proton of the morpholine ring typically appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shift and Multiplicity for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (Ethyl) | ~1.25 | Triplet (t) | ~7.1 |

| -CH₂- (Ethyl) | ~4.15 | Quartet (q) | ~7.1 |

| -NH- (Morpholine) | Variable (Broad singlet) | Broad s | - |

| H-2ax, H-2eq (Morpholine) | ~2.8 - 3.2 | Multiplet (m) | - |

| H-3 (Morpholine) | ~3.5 | Multiplet (m) | - |

| H-5ax, H-5eq (Morpholine) | ~2.6 - 3.0 | Multiplet (m) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. A total of seven distinct signals are expected, corresponding to each unique carbon atom in the molecule.

The carbonyl carbon (C=O) of the ester group is the most deshielded and appears furthest downfield. The carbons of the ethyl group (-CH₂- and -CH₃) show characteristic resonances in the upfield region. The four carbons of the morpholine ring (C2, C3, C5, and C6) appear in the intermediate region of the spectrum. The carbons adjacent to the oxygen (C2 and C6) are typically more deshielded than those adjacent to the nitrogen (C3 and C5).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (Ethyl) | ~14 |

| -C H₂- (Ethyl) | ~61 |

| C2 (Morpholine) | ~67 |

| C3 (Morpholine) | ~53 |

| C5 (Morpholine) | ~45 |

| C6 (Morpholine) | ~70 |

| C =O (Ester) | ~172 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and experimental conditions.

Advanced NMR Techniques (COSY, HMBC, HMQC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. nih.govresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, cross-peaks would be expected between the methyl and methylene protons of the ethyl group. Within the morpholine ring, correlations would be seen between the H3 proton and the H2 protons, as well as between protons on adjacent carbons (e.g., H5 and H6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak for each C-H bond, directly linking the signals in the ¹H and ¹³C NMR spectra. For instance, the signal for the C3 carbon would correlate with the signal for the H3 proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key correlations would be expected from the ethyl protons to the carbonyl carbon, and from the morpholine ring protons (e.g., H2 and H3) to the carbonyl carbon, confirming the attachment of the ethyl carboxylate group at the C3 position.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present.

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the morpholine ring.

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene and methyl groups are expected to appear in the 2850-3000 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be prominent in the range of 1735-1750 cm⁻¹. utdallas.edu

C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will appear in the 1150-1250 cm⁻¹ region, while the C-O-C ether linkage within the morpholine ring will show a strong absorption around 1100 cm⁻¹.

N-H Bend: The N-H bending vibration typically appears around 1500-1600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (ester) | 1735 - 1750 | Strong |

| C-O Stretch (ester) | 1150 - 1250 | Strong |

| C-O-C Stretch (ether) | ~1100 | Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O are strong in the IR, non-polar bonds and symmetric vibrations often give rise to strong signals in the Raman spectrum.

C-H Stretch: The symmetric and asymmetric C-H stretching vibrations of the CH₂ and CH₃ groups will be prominent in the 2800-3000 cm⁻¹ region.

C=O Stretch: The ester carbonyl stretch will also be visible, though typically weaker than in the IR spectrum, around 1735-1750 cm⁻¹.

Ring Vibrations: The morpholine ring breathing and deformation modes will give rise to a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).

C-C Stretch: Skeletal C-C stretching vibrations will appear in the 800-1200 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₇H₁₃NO₃, corresponding to a molecular weight of approximately 159.18 g/mol . vulcanchem.comkara5.live

Upon ionization, typically through techniques like electrospray ionization (ESI), the molecule undergoes fragmentation, breaking at its weakest bonds to form characteristic product ions. The fragmentation pathways for this compound can be predicted based on the established behavior of esters and cyclic amines. libretexts.orgmiamioh.edu

Common fragmentation pathways include:

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion.

Loss of Ethyl: Fragmentation can occur with the loss of an ethyl radical (•CH₂CH₃).

Ring Cleavage: The morpholine ring can undergo cleavage, leading to a variety of smaller fragment ions. This is a characteristic fragmentation pattern for morpholine and its derivatives. researchgate.net

McLafferty Rearrangement: If sterically possible, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene.

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|

| 159 | [M]⁺ (Molecular Ion) | Parent Molecule |

| 114 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

| 86 | [M - COOEt]⁺ | Loss of ethyl carboxylate group |

| Various | Fragment ions from ring cleavage | Cleavage of the morpholine ring |

The precise fragmentation pattern can be further elucidated using tandem mass spectrometry (MS/MS), which isolates a specific ion and fragments it further to confirm its structure. nih.govresearchgate.net

X-ray Crystallography for Three-Dimensional Structure Determination

This compound is a chiral molecule due to the stereocenter at the C3 position of the morpholine ring. Determining the absolute configuration (i.e., whether it is the R or S enantiomer) is crucial in fields like medicinal chemistry. X-ray crystallography is a primary method for this assignment. spark904.nl

The absolute configuration can be determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. nih.gov When suitable diffraction data is collected, the calculation of the Flack parameter provides a reliable indicator of the correct absolute structure. A Flack parameter value close to zero confirms the assigned configuration, while a value near one indicates that the inverted structure is correct. mdpi.com In cases where anomalous scattering is weak, forming a salt with a chiral counterion of known configuration can facilitate the determination. rsc.org Alternatively, computational methods simulating electronic circular dichroism (ECD) spectra can be used to assign the absolute configuration by comparing theoretical spectra of the R and S enantiomers with experimental data. hebmu.edu.cn

In the solid state, molecules of this compound are organized in a specific packing arrangement stabilized by various intermolecular forces. X-ray diffraction analysis elucidates the nature and geometry of these interactions. researchgate.net The most significant of these are hydrogen bonds, which play a critical role in defining the crystal structure. mdpi.com

The morpholine ring contains a secondary amine group (N-H), which acts as a hydrogen bond donor. The oxygen atoms of the ester's carbonyl group (C=O) and the morpholine ring's ether linkage are potential hydrogen bond acceptors. This allows for the formation of hydrogen bonding networks that link adjacent molecules. mdpi.comresearchgate.net

Commonly observed interactions would include:

N-H···O=C Hydrogen Bonds: The amine hydrogen forms a bond with the carbonyl oxygen of a neighboring molecule.

N-H···O (ether) Hydrogen Bonds: The amine hydrogen may also interact with the ether oxygen of the morpholine ring on another molecule.

Weak C-H···O Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors can also contribute to the stability of the crystal lattice. researchgate.net

These hydrogen bonds typically organize the molecules into chains, sheets, or more complex three-dimensional networks, dictating the material's macroscopic properties. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the geometric and electronic nature of Ethyl morpholine-3-carboxylate. These ab initio and density functional methods provide a detailed picture of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure of molecules. mdpi.com This method is used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.net For morpholine (B109124) derivatives, DFT calculations, often utilizing functionals like B3LYP or B3PW91 combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.comcerist.dzresearchgate.netmaterialsciencejournal.org

The process involves an iterative optimization of the molecule's geometry until a stationary point on the potential energy surface is found. researchgate.net The resulting optimized structure provides a realistic 3D model of this compound. Beyond geometry, DFT is crucial for calculating various electronic properties, including total energy, charge distribution, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman) for validation. materialsciencejournal.orgresearchgate.net

The Hartree-Fock (HF) method is another fundamental ab initio approach used in computational chemistry. While DFT includes electron correlation effects through its exchange-correlation functional, HF is a mean-field theory that does not explicitly account for electron correlation, which can affect the accuracy of the results. researchgate.netrepositorioinstitucional.mx

HF calculations are often performed alongside DFT studies for comparative purposes. researchgate.net For molecules like this compound, HF calculations, typically using the same basis sets as DFT (e.g., 6-311+G(d,p)), can provide valuable information on the electronic structure, molecular orbitals, and other properties. researchgate.net Comparing the outcomes of HF and DFT methods allows researchers to assess the impact of electron correlation on the calculated properties of the molecule.

Electronic Properties Analysis

The analysis of electronic properties derived from quantum chemical calculations is essential for understanding the reactivity, stability, and potential applications of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would reveal the distribution of these orbitals across the molecule, indicating the likely sites for nucleophilic and electrophilic attack. materialsciencejournal.org

| Parameter | Description | Typical Value (eV) for Heterocyclic Compounds |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is a valuable tool for identifying the sites of electrophilic and nucleophilic reactivity. nih.gov The MEP surface is color-coded to indicate different potential values. Typically, regions of negative potential, which are susceptible to electrophilic attack, are colored red, while regions of positive potential, prone to nucleophilic attack, are colored blue. nih.govwolfram.com Green areas represent regions of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen atoms of the carboxylate group and the morpholine ring, as well as the nitrogen atom. nih.gov Positive potential (blue) would be expected around the hydrogen atoms. nih.gov This visualization helps in understanding intermolecular interactions and predicting the molecule's reactivity patterns. uni-muenchen.de

The dipole moment, polarizability, and hyperpolarizability are crucial properties that describe a molecule's response to an external electric field. These parameters are particularly important for predicting the non-linear optical (NLO) properties of a material. researchgate.net

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment. researchgate.net

First-Order Hyperpolarizability (β): This is a measure of the non-linear response of the molecule to a strong electric field and is a key indicator of second-order NLO activity. repositorioinstitucional.mxresearchgate.net

Calculations of these properties for this compound would be performed using methods like DFT and HF to evaluate its potential for use in NLO applications. researchgate.netresearchgate.net A large hyperpolarizability value suggests that the material could be a good candidate for technologies like frequency doubling or optical switching. researchgate.net

| Property | Symbol | Description | Significance |

|---|---|---|---|

| Dipole Moment | μ | Measures the separation of charge within the molecule. | Indicates molecular polarity and influences intermolecular forces. |

| Mean Polarizability | ⟨α⟩ | Describes the linear response of the electron cloud to an electric field. | Relates to the refractive index of the material. |

| Total First Hyperpolarizability | βtot | Quantifies the second-order non-linear optical response. | Indicates potential for NLO applications like second-harmonic generation. |

Conformational Analysis

The three-dimensional structure of this compound is not static; the morpholine ring is flexible and can adopt various conformations. Computational studies are essential to determine the relative stabilities of these conformers and the dynamics of their interconversion.

The morpholine ring in this compound predominantly adopts a chair conformation, which minimizes both angle and torsional strain. youtube.com In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. These two primary chair conformations can interconvert through a process known as a ring flip.

During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. The relative stability of the two chair conformations is determined by the steric demands of the substituents. Generally, conformations where bulky groups occupy the more spacious equatorial positions are energetically favored to minimize steric hindrance. pearson.commasterorganicchemistry.com For this compound, the key substituent is the ethyl carboxylate group at the C-3 position. The two possible chair conformations would place this group in either an axial or an equatorial orientation. The energy difference between these two conformers dictates the equilibrium population of each.

Table 1: Conformational Positions in Chair Forms of this compound

| Conformer | C-3 Ethyl Carboxylate Position | Relative Stability |

|---|---|---|

| Chair Form A | Axial | Potentially less stable due to steric interactions |

Note: The relative stabilities are general predictions based on steric considerations and can be influenced by stereoelectronic effects.

Beyond simple steric bulk, the conformational preference of the ethyl carboxylate group is influenced by more subtle stereoelectronic effects. These effects involve the interaction of electron orbitals and can sometimes override purely steric considerations. wikipedia.orgacs.org

In 3-substituted morpholine derivatives, a phenomenon known as pseudo A1,3 strain can occur. acs.orgnih.gov This refers to the destabilizing steric interaction between an axial substituent at the C-3 position and the axial hydrogen or lone pair on the nitrogen atom (N-4). To avoid this strain, the molecule may favor a conformation where the C-3 substituent is equatorial.

However, the presence of the ring oxygen atom introduces the possibility of an anomeric effect. wikipedia.orgscripps.edu The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a substituent adjacent to a heteroatom within a ring to prefer the axial orientation, as this allows for a stabilizing hyperconjugative interaction between a lone pair on the endocyclic heteroatom (the ring oxygen) and the antibonding (σ*) orbital of the C-substituent bond. wikipedia.org In the case of this compound, an axial orientation of the carboxylate group could be stabilized by the anomeric effect involving the lone pairs of the ring oxygen. acs.orgnih.gov The final preferred conformation is a result of the balance between the destabilizing pseudo A1,3 strain and the potentially stabilizing anomeric effect. acs.org

Reactivity Descriptors and Reaction Pathway Modeling

Computational methods, particularly Density Functional Theory (DFT), are used to model the chemical reactivity of this compound. researchgate.netnih.gov These studies help in understanding how the molecule will interact with other chemical species by identifying the most reactive sites.

Global reactivity descriptors are calculated to provide a general measure of a molecule's reactivity. scielo.org.mxnih.gov These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Local reactivity descriptors, such as Fukui functions, identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. scielo.org.mx For morpholine derivatives, DFT calculations can reveal the distribution of electron density and pinpoint the most reactive sites, which are crucial for predicting the outcomes of chemical reactions. rsc.org

| Chemical Hardness (η) | Measures resistance to change in electron distribution | "Hard" molecules are less reactive |

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule in terms of localized bonds and lone pairs, providing a picture that aligns well with Lewis structures. It quantifies the stabilizing interactions between electron donor orbitals (bonds or lone pairs) and electron acceptor orbitals (antibonding or empty orbitals). rsc.org

For this compound, NBO analysis can provide detailed insights into:

Hybridization: Determining the hybridization of atomic orbitals in bonds.

Charge Distribution: Calculating the natural atomic charges on each atom, which helps in understanding the molecule's electrostatic potential.

Hyperconjugative Interactions: Quantifying the stabilizing energy of interactions, such as the anomeric effect, by measuring the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. This analysis can definitively assess the strength of the stereoelectronic effects discussed in the conformational analysis.

Synthesis and Characterization of Advanced Ethyl Morpholine 3 Carboxylate Derivatives

Synthesis of Substituted Morpholine-3-carboxylates

The synthesis of substituted morpholine-3-carboxylates is a field of significant interest due to the prevalence of the morpholine (B109124) scaffold in biologically active molecules. nih.govresearchgate.netresearchgate.net Methodologies have been developed to introduce a wide range of substituents at various positions of the morpholine ring, allowing for the fine-tuning of molecular properties. Common strategies often begin with readily available starting materials like amino alcohols or involve multi-step sequences featuring key cyclization reactions. nih.govresearchgate.netchemrxiv.org

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the morpholine-3-carboxylate core can be achieved through various synthetic routes. One prominent method is the Palladium-catalyzed carboamination reaction. nih.gov This strategy facilitates the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The process involves the reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, generating the morpholine products as single stereoisomers in moderate to good yields. nih.gov This modular approach allows for significant variation of the substituents on the morpholine ring. nih.gov

Another approach involves the use of α-formyl carboxylates as nucleophiles reacting with an oxazetidine synthon. acs.org This method allows for the synthesis of 2- and/or 3-substituted morpholines. acs.org The reaction tolerates a variety of functional groups on the substituting fragment, including alkyl halides, multiple bonds, and acetals. acs.org For instance, the reaction of α-formyl propionate (B1217596) with the oxazetidine synthon in the presence of a DBU catalyst yields the corresponding substituted morpholine derivative. acs.org

| Starting Material | Reagent | Catalyst | Product | Yield |

| Enantiopure Amino Alcohol | Aryl Bromide | Palladium Catalyst | cis-3,5-disubstituted morpholine | Moderate to Good |

| α-formyl propionate | Oxazetidine | DBU | 3-substituted morpholine | Good |

| N-protected amino alcohol | Allyl Bromide / NaH | - | Allyl ether intermediate | Not specified |

This table presents examples of reaction components for synthesizing substituted morpholines.

Heterocyclic Ring Fusions and Annulated Systems

The construction of more complex molecular architectures involving morpholine-3-carboxylates includes the fusion of additional heterocyclic rings and the creation of annulated systems. These structures are valuable in drug discovery for exploring three-dimensional chemical space. acs.org

A notable example is the spontaneous intramolecular transesterification that can occur during certain cascade reactions, leading to fused ring systems. acs.org For instance, a reaction involving a diester substrate under standard conditions can yield a 6/5 fused ring system. acs.org Similarly, synthetic strategies have been developed that provide access to fused bicyclic morpholine derivatives. nih.gov

Spiro systems, where two rings share a single atom, represent another class of annulated structures. A four-step synthesis has been reported for a scaffold containing two morpholine rings embedded within a spiroacetal framework. acs.org This method utilizes a 2-chloromethyl-substituted morpholine intermediate, which undergoes elimination to form an exocyclic enol ether, from which the second morpholine ring is constructed. acs.org This methodology is scalable and can be adapted to generate various spiroacetal analogues, including 6,7- and 7,7-spiroacetal systems. acs.org

Development of Morpholine-Based Building Blocks for Complex Molecules

Ethyl morpholine-3-carboxylate and its derivatives serve as versatile building blocks, or synthons, for the assembly of more complex molecules. Their inherent structural features and the ability to introduce diverse functional groups make them valuable precursors in diversity-oriented synthesis. researchgate.netfrontiersin.org

Precursors for Polycyclic Systems

The synthesis of fused bicyclic morpholines and spiro systems highlights the utility of morpholine derivatives as foundational units for polycyclic structures. nih.govacs.org These conformationally well-defined, sp³-rich scaffolds are particularly attractive for building compound libraries for drug discovery. acs.org The rigidity introduced by ring fusion or spiroannulation can be advantageous for optimizing interactions with biological targets. acs.org The synthesis of bis-morpholine spiroacetals, for example, creates a three-dimensional framework that can be further functionalized. acs.org

Integration into Peptidomimetic Structures

The morpholine nucleus is a key component in the generation of peptidomimetic compounds, which are designed to mimic the structure and function of peptides while offering improved stability and bioavailability. frontiersin.org Diversity-oriented synthesis strategies often employ amino acid and sugar derivatives to produce polyfunctional and sp³-rich morpholine building blocks for this purpose. frontiersin.org

Specifically, morpholin-3-one (B89469) starting materials, which are closely related to morpholine-3-carboxylates, are used to install features like quaternary stereocenters. frontiersin.org These centers are often found in biologically active compounds. frontiersin.org Methodologies such as the Staudinger reaction or various alkylation strategies are employed to transform the sp³ carbon atom adjacent to the carboxyl group, thereby creating more complex and structurally diverse peptidomimetic scaffolds. frontiersin.org

Mechanistic Insights into Derivative Formation

Understanding the reaction mechanisms underlying the formation of this compound derivatives is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

One well-studied mechanism is the Pd-catalyzed carboamination for producing cis-3,5-disubstituted morpholines. nih.gov The catalytic cycle is proposed to begin with the oxidative addition of an aryl bromide to a Pd(0) complex. This is followed by the formation of a palladium(aryl)(amido) intermediate. nih.gov The key step is a syn-aminopalladation of the tethered alkene, which proceeds through a boat-like transition state to ensure the observed cis-stereochemistry of the final product. nih.gov

Another mechanistically distinct pathway is observed in the reaction of α-formyl carboxylates with oxazetidines. acs.org This transformation proceeds through a domino [4 + 2] heteroannulation. This is followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals, which formally constitutes an asymmetric aza-benzilic ester rearrangement. acs.org

For the synthesis of other derivatives, classic nucleophilic substitution mechanisms are common. For example, the reaction of morpholine with ethyl chloroacetate (B1199739) involves the nucleophilic attack of the secondary amine of the morpholine on the electrophilic carbon of ethyl chloroacetate to form morpholin-N-ethyl acetate. researchgate.net

| Reaction Type | Key Intermediate | Mechanistic Step | Stereochemical Control |

| Pd-catalyzed Carboamination | Palladium(aryl)(amido) complex | syn-aminopalladation | Boat-like transition state |

| Domino Heteroannulation | Cyclic α-iminium hemiacetal | 1,2-aryl/alkyl shift | Asymmetric rearrangement |

| Nucleophilic Substitution | - | Nucleophilic attack on electrophilic carbon | Not specified |

This table summarizes key mechanistic features of different derivative formation reactions.

Applications in Advanced Organic Synthesis and Chemical Research

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral morpholine (B109124) derivatives are crucial starting materials for the enantioselective synthesis of complex molecules, including α-amino acids and β-amino alcohols. e3s-conferences.org Ethyl morpholine-3-carboxylate, when prepared in an enantiomerically pure form, acts as a valuable chiral building block. The stereocenter at the C-3 position can be transferred and elaborated upon in subsequent reactions, allowing for the synthesis of molecules with defined three-dimensional structures.

The synthesis of optically pure morpholines often begins with readily available chiral precursors like amino acids or amino alcohols. nih.gov For instance, the synthesis of (3S)-morpholine-3-carboxylate can be achieved via hydrogenation of its N-benzyl protected precursor, demonstrating a reliable method to access this chiral synthon. prepchem.com These enantiopure building blocks are instrumental in the development of new therapeutic agents where specific stereochemistry is critical for biological activity. lifechemicals.com The strategic placement of the carboxylate group provides a handle for further chemical modification without disturbing the established stereocenter, making it a versatile tool in the asymmetric synthesis of nitrogen-containing targets. sigmaaldrich.com

Catalytic Applications in Organic Transformations

While this compound itself is not typically a catalyst, its core morpholine structure is a key component in the design of various catalysts and ligands for organic transformations. e3s-conferences.org The nitrogen and oxygen atoms within the morpholine ring can coordinate with metal centers, making morpholine-derived ligands useful in transition metal catalysis. Furthermore, the morpholine moiety is frequently incorporated into organocatalysts. e3s-conferences.org

Morpholine's structural features influence the reactivity and selectivity of catalytic processes. For example, morpholine has been used to modify palladium catalysts for selective hydrogenation reactions. e3s-conferences.org In organocatalysis, the morpholine ring can influence the stereochemical outcome of reactions. Although often considered less reactive than pyrrolidine-based catalysts, tailored morpholine derivatives have shown high efficiency in reactions like the 1,4-addition of aldehydes to nitroolefins.

Table 1: Representative Catalytic Applications Featuring the Morpholine Scaffold

| Catalyst/Ligand Type | Reaction Type | Role of Morpholine | Key Finding |

|---|---|---|---|

| Morpholine-modified Pd/γ-Al2O3 | Selective Hydrogenation | Acts as a modifier to enhance selectivity. | Improves the tendency to weaken dehalogenation, increasing product selectivity. |

| β-Morpholine Amino Acids | 1,4-Addition (Organocatalysis) | Forms the catalyst backbone, influencing stereoselectivity. | Efficiently catalyzes the reaction with excellent yields and diastereoselectivity. |

| Morpholine-derived Ligands | Metal-catalyzed Cross-Coupling | Coordinates with the metal center to stabilize the catalytic species. | Can enhance catalyst stability and turnover number in various coupling reactions. |

This table presents examples where the morpholine core, the fundamental structure of this compound, is integral to catalyst design.

Strategies for Constructing Diverse Heterocyclic Systems

This compound is a versatile platform for the synthesis of more complex and diverse heterocyclic structures. The ester and the secondary amine functionalities serve as reactive sites for elaboration and ring-forming reactions. Chemists utilize this building block to construct fused bicyclic systems and other novel scaffolds, expanding the accessible chemical diversity for drug discovery and materials science. nih.gov For example, the secondary amine can be alkylated or acylated, and the ester can be reduced, hydrolyzed, or converted to an amide, each step providing a new intermediate for further diversification. researchgate.net The reaction of morpholine with reagents like ethyl chloroacetate (B1199739) initiates a pathway toward multi-substituted heterocyclic systems, such as 1,2,4-triazoles. researchgate.net

The presence of substituents on the morpholine ring, such as the C-3 carboxylate group, plays a critical role in directing the regiochemistry and stereochemistry of subsequent reactions. This control enables the development of new synthetic pathways that are both efficient and selective. The synthesis of C-functionalized morpholine derivatives, which has been historically underexplored, is now a key strategy for generating chemical diversity. nih.govdigitellinc.com

By starting with a defined regio- and stereoisomer of a substituted morpholine like this compound, chemists can explore systematic variations to build libraries of related compounds. nih.gov This approach, sometimes termed "Systematic Chemical Diversity," allows for the creation of a matrix of products by varying substitution patterns and stereochemistry, which is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gove3s-conferences.org The morpholine scaffold itself can be constructed through various cyclization strategies, and the choice of starting materials and reaction conditions dictates the final substitution pattern and stereochemical outcome. researchgate.net

In drug design, controlling the three-dimensional shape of a molecule is paramount for achieving high affinity and selectivity for a biological target. Flexible molecules can adopt many conformations, which can be entropically penalizing upon binding. Therefore, the design of conformationally rigid structures is a key strategy. The morpholine ring typically exists in a stable chair conformation, and introducing substituents allows for the creation of conformationally locked or rigid structures. nih.gov

The ethyl carboxylate group at the C-3 position can influence the conformational preference of the ring and serve as an anchor point for building larger, more complex architectures. By converting the ester to a bulkier amide or by forming fused ring systems, the conformational flexibility of the parent morpholine can be significantly reduced. This strategy has been employed to create rigid analogues of biologically active molecules, leading to compounds with improved potency and pharmacokinetic properties. nih.gov The development of synthetic routes to such highly decorated and conformationally rigid morpholines is an active area of research. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Ethyl morpholine-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. Key reagents include morpholine derivatives and ethyl chloroformate. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalyst presence (e.g., triethylamine) significantly impact yield. For example, anhydrous conditions minimize hydrolysis side reactions, while excess morpholine improves substitution efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from byproducts like unreacted starting materials .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound and identify common impurities?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing with morpholine and ester analogs. The morpholine ring protons (δ 3.5–4.0 ppm) and ethyl ester protons (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) should be resolved.

- IR : Confirm ester carbonyl stretch (~1740 cm⁻¹) and morpholine C-O-C asymmetric stretching (1250–1150 cm⁻¹).

- MS : Look for molecular ion [M+H]+ at m/z 174.1 (C7H13NO3). Common impurities (e.g., hydrolysis products) may appear as [M+H]+ 132.1 (morpholine-3-carboxylic acid). Validate with high-resolution MS to distinguish isotopic patterns .

Q. What toxicity data can be extrapolated from morpholine derivatives to inform safety protocols for handling this compound?